Z-Lys(boc)-osu

Vue d'ensemble

Description

This compound is particularly valuable in the synthesis of peptides containing Nepsilon protected lysyl side chains . The protection of the amino group is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Méthodes De Préparation

The synthesis of Z-Lys(boc)-osu involves several steps. One common method starts with the formation of a copper complex of Ne-tert-butoxycarbonyl-L-lysine. This complex is then subjected to Na-benzyloxycarbonylation to obtain Z-Lys(boc). The copper complex formation requires several operations, including the use of di(tert-butyl) pyrocarbonate for Ne-tert-butoxycarbonylation and methanol for decomposition . The overall yield of this process can be around 76% . Industrial production methods often involve large-scale synthesis techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Z-Lys(boc)-osu undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a carbonyl group.

Reduction: Reducing agents can be used to convert the carbonyl group back into an amino group.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzyl chloroformate followed by hydrochloric acid results in the removal of the Ne-benzylidene protection .

Applications De Recherche Scientifique

Structural Features

| Feature | Description |

|---|---|

| Boc Group | Protects the alpha-amino group |

| Z Group | Protects the epsilon-amino group |

| OSu Group | Reactive moiety for amide bond formation |

Peptide Synthesis

Z-Lys(boc)-osu is a crucial building block in solid-phase peptide synthesis (SPPS). Its dual protection strategy allows for selective incorporation of lysine residues into peptides while maintaining stability during reactions.

Key Benefits:

- Facilitates the formation of stable amide bonds with nucleophiles.

- Prevents unwanted side reactions due to protective groups.

Histone Deacetylase Modulation

Research indicates that this compound interacts specifically with histone deacetylases (HDACs), influencing their activity and thereby affecting cellular processes such as gene expression.

Mechanism of Action:

- The compound inhibits HDAC activity, leading to increased acetylation of histones, which can promote gene expression associated with tumor suppression.

This compound has shown significant biological activity through its modulation of histone acetylation levels in various cellular contexts. This can impact:

- Gene regulation

- Cellular signaling pathways involved in growth and differentiation

Uniqueness

The combination of dual protection and the reactive OSu group makes this compound particularly effective for peptide synthesis while ensuring stability during reactions.

Histone Acetylation Studies

In vitro studies have demonstrated that this compound effectively increases histone acetylation levels in cultured cells. This leads to enhanced transcription of genes associated with cell cycle regulation and apoptosis, presenting potential therapeutic avenues for cancer treatment.

Peptide Synthesis Applications

Research has shown that this compound is invaluable in SPPS, enabling efficient construction of peptides necessary for therapeutic applications. Its use has been documented in synthesizing biologically active peptides that can modulate various physiological responses.

Cancer Therapeutics

Studies highlight the potential of HDAC inhibitors like this compound in treating cancers characterized by dysregulated acetylation. By restoring normal gene expression patterns disrupted by aberrant acetylation, this compound may facilitate tumor suppression.

Mécanisme D'action

The mechanism of action of Z-Lys(boc)-osu involves the protection of the amino group in lysine. By blocking the amino group, it prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids. The molecular targets and pathways involved in this process are primarily related to the synthesis and assembly of peptides and proteins .

Comparaison Avec Des Composés Similaires

Z-Lys(boc)-osu is similar to other protected amino acids used in peptide synthesis, such as Fmoc-Lys(boc)-OH and Boc-Lys-OH . this compound is unique in its ability to provide dual protection to the lysine side chain, making it particularly useful in complex peptide synthesis . Other similar compounds include H-Lys(boc)-OH and Boc-Arg(Tos)-OH .

Activité Biologique

Z-Lys(boc)-osu, also known as Boc-Lys(Z)-OSu, is a derivative of the amino acid lysine that plays a crucial role in peptide synthesis and exhibits significant biological activity, particularly through its interactions with histone deacetylases (HDACs). This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by research findings and data.

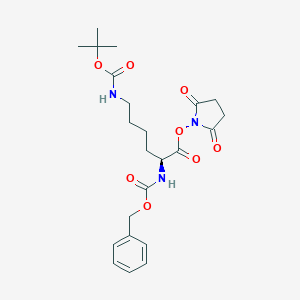

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C23H31N3O8

- Molecular Weight : Approximately 477.51 g/mol

- CAS Number : 3338-34-9

- Melting Point : 108-115 ºC

- Density : 1.3±0.1 g/cm³

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide (OSu) ester functionality that enhances its reactivity in peptide synthesis .

This compound primarily acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on proteins, leading to transcriptional repression. By inhibiting these enzymes, this compound can increase the acetylation status of histones and other proteins, thereby influencing gene expression and various cellular processes:

- Gene Regulation : Increased histone acetylation can lead to enhanced transcription of genes associated with cell cycle regulation and apoptosis.

- Cell Signaling : The modulation of acetylation can affect signaling pathways critical for cell survival and differentiation .

Biological Activity

Research has demonstrated that this compound can significantly affect cellular functions:

- Inhibition of Cancer Cell Growth : Studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspases and disrupting survival signaling pathways such as the Akt pathway .

- Therapeutic Implications : The ability to modulate HDAC activity suggests potential applications in cancer therapy, particularly for tumors where acetylation status is disrupted .

Study 1: HDAC Inhibition in Osteosarcoma

A study investigated the effects of HDAC inhibitors, including derivatives like this compound, on osteosarcoma cell lines. Results showed that treatment with these inhibitors led to:

- Increased Apoptosis : Enhanced caspase-3/7 activity was observed post-treatment.

- Synergistic Effects with Chemotherapy : Combining HDAC inhibitors with doxorubicin resulted in significantly reduced cell viability compared to either treatment alone .

Study 2: Effects on Gene Expression

Another research effort focused on the modulation of gene expression profiles following treatment with this compound. Key findings included:

- Altered Expression of Cell Cycle Regulators : Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors were noted.

- Impact on Histone Modifications : Western blot analyses confirmed increased acetylation levels on histones H3 and H4 following treatment .

Comparative Analysis

The following table summarizes this compound alongside similar compounds in terms of structure and biological activity:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 3338-34-9 | Dual protection (Boc & Z), reactive OSu group | HDAC inhibition, promotes apoptosis |

| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative | Limited biological activity |

| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu | Minimal interaction with HDACs |

| Boc-Ala-OSu | 34404-36-7 | Alanine derivative with OSu activation | Similar HDAC inhibitory properties |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFVVSXVXQRYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318731 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3338-34-9 | |

| Record name | NSC334373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.